Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Benzamide Derivatives
Executive Summary This guide analyzes the medicinal chemistry and radiopharmaceutical applications of fluorinated benzamide derivatives. The benzamide pharmacophore (Ar-CO-NH-R) is a privileged structure in drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the medicinal chemistry and radiopharmaceutical applications of fluorinated benzamide derivatives. The benzamide pharmacophore (Ar-CO-NH-R) is a privileged structure in drug discovery, serving as the backbone for antipsychotics (D2/D3 antagonists), prokinetics (5-HT4 agonists), and epigenetic modulators (HDAC inhibitors).
The strategic introduction of fluorine into this scaffold is not merely a lipophilic modification; it is a conformational control element . This guide details the physicochemical mechanisms driving these effects, specifically the "ortho-fluorine effect," and provides validated protocols for their synthesis and evaluation.
Physicochemical Rationale: The "Ortho-Fluorine" Effect
The most critical SAR feature in fluorinated benzamides is the interaction between an ortho-fluorine atom on the aromatic ring and the amide hydrogen. Unlike other halogens, fluorine's high electronegativity and small van der Waals radius allow it to act as a weak hydrogen bond acceptor in this specific context.
The Conformational Lock Mechanism
In a non-fluorinated benzamide, the amide bond has free rotation (though restricted by resonance), often leading to a mixture of conformers. Introducing a fluorine atom at the ortho position creates an intramolecular hydrogen bond (
).
Thermodynamic Consequence: This interaction creates a "pseudo-ring" structure, locking the benzamide into a planar conformation.
Biological Consequence: If the target receptor (e.g., Dopamine D2) requires a planar ligand, affinity increases significantly (
reduction). If the receptor requires a twisted conformation, ortho-fluorination will abolish activity.
Visualization: The Conformational Control Pathway
The following diagram illustrates the transition from a free-rotating benzamide to a conformationally locked fluorinated analog.
Figure 1: The "Ortho-Fluorine Effect" reduces the entropic penalty of binding by pre-organizing the molecule into a planar conformation favored by many GPCRs and enzymes.
SAR Case Studies: Therapeutic vs. Diagnostic
Case A: Dopamine D2/D3 Antagonists (CNS Therapeutics)
In the development of antipsychotics like Raclopride and Eticlopride , the benzamide core is essential.
SAR Rule: Substitution on the aromatic ring modulates electronic density and lipophilicity.
Fluorine Impact: Replacing a chloro- or bromo- substituent with fluorine often lowers lipophilicity (LogP) slightly while maintaining the electron-withdrawing effect. This is crucial for optimizing Blood-Brain Barrier (BBB) penetration without getting trapped in non-specific lipid membranes.
Metabolic Blocking: Para-fluorination blocks CYP450-mediated oxidation, significantly extending the biological half-life compared to the unsubstituted analog.
Case B: Histone Deacetylase (HDAC) Inhibitors
Benzamide-based HDAC inhibitors (e.g., Entinostat analogs) target the zinc-binding domain of HDAC enzymes.
SAR Rule: The "cap" group (benzamide) determines isoform selectivity (HDAC1 vs. HDAC6).
Fluorine Impact: Fluorination of the "cap" group has been shown to enhance selectivity for HDAC1/2 over HDAC3. The fluorine atom alters the acidity of the amide proton, influencing the strength of the interaction with the channel rim of the enzyme.
Comparative Data: Substitution Effects
Substituent (R)
Electronic Effect ()
Lipophilicity ()
Metabolic Stability
Primary SAR Role
-H
0.00
0.00
Low (Oxidation prone)
Baseline
-F
0.06
0.14
High (Blocks CYP)
Metabolic Block / H-Bond Acceptor
-Cl
0.23
0.71
Moderate
Lipophilic Bulk / Electronic
-OCH3
-0.27
-0.02
Low (Demethylation)
H-Bond Donor/Acceptor
-CF3
0.54
0.88
Very High
Lipophilic Bulk / Strong Withdrawal
Experimental Protocols
Protocol A: Synthesis of Fluorinated Benzamides (Therapeutic Scale)
Objective: Robust synthesis of a library of fluorinated benzamides for SAR screening.
Activation: Dissolve the fluorinated benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.
Coupling: Add the amine (1.1 eq) dropwise. Stir at RT for 4–16 hours. Monitor by LC-MS.
Quenching: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine.
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Radiosynthesis of [18F]-Benzamides (PET Tracers)
Objective: Synthesis of high specific activity radiotracers (e.g., [18F]Fallypride analogs) via Nucleophilic Aromatic Substitution (
).
Mechanism:
requires an electron-deficient ring.[1] A leaving group (nitro- or trimethylammonium-) is displaced by [18F]fluoride.
Figure 2: Workflow for the radiosynthesis of 18F-labeled benzamides. Critical control points include moisture removal (Drying) and precursor activation.
Detailed Steps:
Isotope Production: Generate [18F]fluoride via the
nuclear reaction.
Trapping/Elution: Trap [18F] on a QMA carbonate cartridge. Elute with Kryptofix 2.2.2/
Drying: Azeotropically dry the complex with anhydrous acetonitrile at 95°C under
flow (Repeat 3x). Critical: Water inhibits the nucleophilic attack.
Labeling: Add precursor (e.g., 2-nitro-benzamide derivative, 2-5 mg) in anhydrous DMSO (0.5 mL). Heat to 130°C for 10-20 minutes.
Purification: Dilute with water, inject onto semi-preparative HPLC (C18 column). Collect the radioactive peak corresponding to the fluorinated standard.
Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline for injection.
Biological Evaluation & Decision Logic
When evaluating a new fluorinated benzamide, use the following logic tree to troubleshoot potency or stability issues.
Figure 3: SAR optimization logic for fluorinated benzamides. Iterative cycles focus on conformation (Ortho), metabolism (Para), and selectivity (Tail).
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics—III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology, 22(3), 283-296. Link
Bonomi, R., et al. (2009). Novel Histone Deacetylase Class I Inhibitors: Synthesis, Biological Evaluation, and 18F-Labeling. ChemMedChem, 4(12). Link
Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering in PET radiotracers: 18F-labelling of benzamides. Chemical Society Reviews, 40, 149-162. Link
Fluorinated Anilide Building Blocks: A Medicinal Chemist’s Technical Guide
Executive Summary Fluorinated anilides represent a privileged structural motif in modern medicinal chemistry, serving as the pharmacophore backbone for therapeutics ranging from androgen receptor antagonists (e.g., Bical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated anilides represent a privileged structural motif in modern medicinal chemistry, serving as the pharmacophore backbone for therapeutics ranging from androgen receptor antagonists (e.g., Bicalutamide, Enzalutamide) to kinase inhibitors. The strategic incorporation of fluorine into the anilide scaffold does more than block metabolic hotspots; it fundamentally alters the electronic landscape of the amide bond, modulating acidity (pKa), lipophilicity (LogP), and conformational entropy.
This technical guide moves beyond basic synthesis to address the specific challenges posed by the reduced nucleophilicity of fluorinated anilines. It provides a decision-matrix for synthetic route selection and detailed, self-validating protocols for generating high-value fluorinated building blocks.
Part 1: The Fluorine Effect in Anilides
Electronic Modulation and Nucleophilicity
The introduction of fluorine atoms onto the aniline ring creates a "nucleophilicity cliff." Fluorine is the most electronegative element (Paulding scale 3.98), exerting a strong inductive effect (-I). While resonance effects (+R) can sometimes counterbalance this in para-positions, the net result for polyfluorinated or ortho-substituted anilines is a drastic reduction in the basicity of the nitrogen lone pair.
Table 1: Impact of Fluorination on Aniline Nucleophilicity (Conjugate Acid pKa)
Building Block
Structure
pKa (Conjugate Acid)
Relative Nucleophilicity
Synthetic Implication
Aniline
Ph-NH₂
4.6
High
Standard coupling (EDC/NHS)
4-Fluoroaniline
4-F-Ph-NH₂
4.65
High
Standard coupling
2-Fluoroaniline
2-F-Ph-NH₂
3.2
Moderate
Requires activation (HATU/POCl₃)
2,4-Difluoroaniline
2,4-F₂-Ph-NH₂
~2.0
Low
Requires strong activation or catalysis
Pentafluoroaniline
C₆F₅-NH₂
0.3
Extremely Low
Requires deprotonation (NaH) or Pd-catalysis
Data interpolated from standard physical organic chemistry sources [1, 2].
Conformational Locking (The Ortho-Effect)
In ortho-fluorinated anilides, the C-F bond dipole often aligns antiparallel to the amide C=O dipole to minimize electrostatic repulsion. This "conformational lock" restricts bond rotation, reducing the entropic penalty upon binding to a protein target. This effect is critical for potency in drugs like Enzalutamide , where the rigid scaffold ensures optimal receptor fit.
Part 2: Synthetic Decision Matrix
The choice of synthetic route is dictated strictly by the pKa of the aniline precursor. Attempting a standard EDC coupling with pentafluoroaniline will result in near-zero conversion due to the amine's inability to attack the activated ester.
Figure 1: Synthetic decision tree based on the electronic properties of the fluorinated aniline building block.
Part 3: Experimental Protocols
Protocol A: Activation for Electron-Deficient Anilines (The "DMAP Turbo" Method)
Applicability: 2-fluoroaniline, 2,4-difluoroaniline.
Causality: Standard EDC coupling often stalls because the formation of the N-acylurea intermediate is faster than the attack by the weak aniline nucleophile. Adding DMAP (4-Dimethylaminopyridine) is non-negotiable here; it acts as a nucleophilic transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that the weak aniline can attack.
Step-by-Step:
Charge: To a flame-dried flask under
, add Carboxylic Acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in dry DCM ().
Base: Add DIPEA (3.0 equiv). Note: Excess base is required to ensure the aniline is not protonated, although fluorinated anilines are less basic.
Catalyst: Add DMAP (0.5 equiv). Crucial Step.
Addition: Add the Fluorinated Aniline (1.1 equiv) in one portion.
Monitor: Stir at RT for 12h. If conversion is <50% by LCMS, heat to 40°C.
Workup: Wash with 1M HCl (to remove DMAP/anilines), then Sat.
. Dry over .
Protocol B: Buchwald-Hartwig Amidation for "Dead" Nucleophiles
Applicability: Pentafluoroaniline, poly-fluorinated scaffolds.
Causality: When the aniline is effectively non-nucleophilic (
), nucleophilic acyl substitution fails. We switch mechanisms to Pd-catalyzed cross-coupling, where the aniline acts as a ligand binding to Palladium rather than a nucleophile attacking a carbonyl.
Note: BrettPhos is specifically designed for primary amines and ensures reductive elimination occurs even with electron-deficient partners [3].
De-gas: Sparge with Argon for 10 mins. Oxygen kills the active Pd(0) species.
Reaction: Seal and heat to 100°C for 16h.
Validation: Filter through Celite. The product is often highly lipophilic; purification usually requires Hexane/EtOAc gradients.
Part 4: Strategic Application in SAR (Structure-Activity Relationship)
The following diagram illustrates the logic flow when optimizing a lead compound using fluorinated anilides.
Figure 2: SAR Logic flow for deploying fluorinated anilides to solve specific drug property issues.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
PubChem. (2025).[1][2] 2-Fluoroaniline Compound Summary. National Library of Medicine. Link
Physicochemical Profiling of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide: A Technical Guide
Executive Summary This technical guide provides a comprehensive physicochemical analysis of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS: 331445-10-4).[1] As a diaryl amide featuring both halogenated and alkylated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS: 331445-10-4).[1] As a diaryl amide featuring both halogenated and alkylated motifs, this compound serves as a critical scaffold in the development of kinase inhibitors and agrochemicals.[1]
This document moves beyond basic property listing to explore the causality of its molecular behavior. We examine the isotopic implications of the chlorine substituent on Mass Spectrometry (MS) data and detail the industry-standard OECD 117 protocol for experimentally determining lipophilicity (LogP), a key predictor of ADME (Absorption, Distribution, Metabolism, and Excretion) success.[1]
The interplay between the electron-withdrawing fluorine (ortho-position) and the lipophilic chloro-methyl motif defines the molecule's electronic landscape.[1]
Intensity Ratio: The M+2 peak will be approximately 33% the height of the M peak.[1]
Application Note: If your MS spectrum shows an M+2 peak that is <10% or >50% of the base peak, the compound is not pure N-(3-chloro-4-methylphenyl)-2-fluorobenzamide, regardless of the retention time.[1]
Lipophilicity (LogP): Theory & Determination[1][7]
The "Goldilocks" Zone
With a predicted LogP of ~3.7, this molecule sits in the upper range of "drug-likeness" (Lipinski's Rule of 5 suggests LogP < 5).[1]
Implication: High lipophilicity facilitates passive transport across cell membranes (good permeability).[1]
Risk: Values approaching 4.0 often correlate with higher metabolic clearance and lower aqueous solubility.[1]
While computational models (cLogP) are useful, regulatory bodies require experimental validation.[1] The traditional "Shake-Flask" method is prone to emulsion errors with lipophilic amides.[1] The HPLC Method (OECD 117) is the superior, self-validating protocol for this compound.[1]
Methodology:
This method correlates the retention time (
) of the analyte on a C18 column with its hydrophobicity, calibrated against standards of known LogP.
Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.[1]
Detector: UV at 254 nm (Amide
transition).
Calibration (The Trust Anchor):
Inject a reference mix containing 6 compounds with known LogP values bracketing the target (e.g., Acetophenone, Benzene, Toluene, Naphthalene, Phenanthrene, Fluoranthene).[1]
Calculation:
Calculate the Capacity Factor (
) for the target and references:
(Where is the dead time, determined by injecting Thiourea).
Plot
vs. .[1] Use the linear regression equation to solve for the LogP of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide.
Synthetic Pathway & Logic
To access this molecule for testing, a convergent synthesis is employed.[1] The choice of 2-fluorobenzoyl chloride over the carboxylic acid (with coupling agents) is deliberate to ensure complete conversion and simplified purification (acid chlorides are highly reactive electrophiles).[1]
Purification: Recrystallization from Ethanol/Water.[1]
Visualizations of Workflows
Diagram 1: Synthetic & Analytical Logic
This diagram illustrates the synthesis pathway and the decision matrix for analytical validation.
Caption: Figure 1. Convergent synthesis pathway and the critical mass spectrometry checkpoint relying on the Chlorine isotope signature.[1]
Diagram 2: OECD 117 LogP Determination Workflow
This diagram details the self-validating HPLC method for lipophilicity.[1]
Caption: Figure 2. OECD Guideline 117 workflow for determining the partition coefficient (LogP) using HPLC retention times.
References
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][5][6][7] OECD Publishing.[1] [Link][1][5]
PubChem. (n.d.).[1][2] Compound Summary: N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS 331445-10-4).[1][8][9] National Library of Medicine.[1] [Link][1]
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]
Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Effects (Chlorine and Bromine).[1][10][11][Link]
Benzamide Scaffold Screening Libraries: A Technical Guide for Drug Discovery
Executive Summary The benzamide moiety ( ) acts as a "privileged structure" in medicinal chemistry, offering a rigid linker that directs substituents into precise vectors for receptor engagement.[1] Unlike flexible aliph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzamide moiety (
) acts as a "privileged structure" in medicinal chemistry, offering a rigid linker that directs substituents into precise vectors for receptor engagement.[1] Unlike flexible aliphatic amides, the benzamide core leverages the planarity of the phenyl ring to reduce the entropic penalty of binding.
This guide details the strategic design, synthesis, and screening of benzamide-focused libraries. It moves beyond generic combinatorial chemistry, focusing on vector-driven library construction for high-value targets: Class I HDACs (epigenetics), Dopamine D2/D3 receptors (neuropsychiatry), and PARP (oncology).
Part 1: The Benzamide Advantage
Structural Pharmacology
The benzamide scaffold's utility stems from its ability to enforce specific conformations while serving as a hydrogen bond donor/acceptor nexus.
Rigidity: The
character of the amide bond, conjugated with the phenyl ring, restricts rotation, pre-organizing the molecule for binding.
Electronic Tunability: Substituents on the phenyl ring (R1-R5) modulate the pKa and polarity of the amide, directly influencing membrane permeability and metabolic stability.
Mechanism-Specific Motifs:
HDAC Inhibition: Ortho-amino benzamides (e.g., Entinostat) form a bidentate chelate with the active site Zinc (
) ion.
GPCR Antagonism: The amide often links a lipophilic aromatic "tail" to a basic amine "head" (e.g., Sulpiride), mimicking endogenous neurotransmitters.
The "Head-Linker-Cap" Design Strategy
For library design, the benzamide is treated not just as a core, but as a directional connector.
Figure 1: Modular assembly of a benzamide library targeting metalloenzymes (e.g., HDACs). The "Cap" region allows for massive diversity to tune selectivity.
Part 2: Library Synthesis Protocols
Solid-Phase Synthesis (SPPS) of Benzamide Libraries
Solid-phase synthesis is superior for library generation due to facile purification (filtration). The following protocol uses Rink Amide Resin to generate C-terminal primary amides or modified benzamides.
Target: A 96-member library of N-substituted benzamides.
Collect filtrate. Precipitate in cold diethyl ether.
Quality Control (QC):
Randomly select 10% of wells for LC-MS analysis.
Acceptance Criteria: Purity > 85% by UV (254 nm).
Part 3: Screening Workflows
Virtual Screening Cascade
Before wet-lab synthesis, computational filtering enriches the library for "drug-like" benzamides.
Workflow:
Substructure Filtering: Query database (e.g., ZINC15, Enamine) for the benzamide SMARTS pattern: c1ccccc1C(=O)N.
PAINS Removal: Filter out Pan-Assay Interference Compounds (e.g., highly reactive Michael acceptors).
Docking (Glide/AutoDock):
Target: HDAC2 (PDB: 4LXZ).
Constraint: Enforce H-bond between the amide carbonyl and the active site Zinc/Tyrosine residue.
MM-GBSA: Calculate binding free energy (
) to rank hits.
Biochemical Assay: HDAC Fluorometric Activity
This assay validates the ortho-amino benzamide mechanism (Zinc chelation).
Principle: The benzamide inhibitor prevents the deacetylation of a fluorogenic substrate (Acetyl-Lysine-AMC).
Protocol:
Reagents:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Substrate: Boc-Lys(Ac)-AMC (50 µM).
Enzyme: Recombinant HDAC1 or HDAC3 (0.5 nM).
Incubation:
Dispense 10 nL of library compounds (in DMSO) into 384-well black plates (Acoustic dispensing).
Add 5 µL Enzyme solution. Incubate 15 min at RT.
Add 5 µL Substrate solution. Incubate 30 min at 37°C.
Development:
Add 10 µL Trypsin/Developer solution (cleaves the deacetylated Lys-AMC to release free fluorescent AMC).
Incubate 15 min.
Readout:
Measure Fluorescence: Ex 360 nm / Em 460 nm.
Data Analysis: Calculate
using a 4-parameter logistic fit.
Mechanism Visualization:
Figure 2: Mechanistic action of ortho-amino benzamides. The carbonyl oxygen and amino nitrogen chelate the catalytic Zinc, blocking substrate entry.
Part 4: Data Analysis & Hit Prioritization
When analyzing screening data from benzamide libraries, prioritize hits based on Ligand Efficiency (LE) rather than raw potency. Benzamides are small fragments; a high LE indicates a high quality interaction.
Table 1: Key Metrics for Benzamide Hit Evaluation
Metric
Formula
Target Value
Significance
IC50
Experimental
< 1 µM
Potency threshold for "Lead" status.
Ligand Efficiency (LE)
> 0.3
Measures binding energy per atom.
Lipophilic Efficiency (LipE)
> 5.0
Balances potency with solubility/metabolic stability.
Selectivity Index (SI)
> 100x
Critical for Class I HDAC vs. Class II selectivity.
Part 5: Case Study – Discovery of Entinostat (MS-275)
Background: Researchers sought a stable, oral Class I selective HDAC inhibitor to replace the metabolically labile hydroxamic acids (e.g., SAHA).
Linker Optimization: A pyridyl-carbamate linker was introduced to span the hydrophobic channel of the HDAC enzyme.
Outcome: The resulting compound, Entinostat, showed high selectivity for HDAC1/3 over HDAC6.
Mechanism:[3] The 2-amino group forms a hydrogen bond with His140, while the benzamide carbonyl coordinates the Zinc.
Clinical Status: Evaluation in combination therapies for solid tumors.
References
BenchChem. The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. (2025).[4][5] Link
Lombardi, P. M., et al. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. Journal of Molecular Biology (2011). Link
Wang, Z., et al. Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. Bioorganic & Medicinal Chemistry Letters (2016).[6] Link
Gorgulla, C., et al. VirtualFlow: An Open-Source Platform for Virtual Screening of Billions of Chemical Compounds. Nature (2020). Link
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. (2020).[7] Link
Precision Pharmacophores: A Technical Guide to Halogenated Benzamide Therapeutics
Executive Summary: The Halogen Advantage The benzamide scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including G-protein-coupled receptors (GPC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Advantage
The benzamide scaffold is a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including G-protein-coupled receptors (GPCRs), enzymes, and ion channels. However, the introduction of halogen atoms (F, Cl, Br, I) transforms this generic scaffold into a high-precision therapeutic tool.
Halogenation is not merely about lipophilicity modulation; it introduces specific electronic vectors that drive potency and selectivity:
Metabolic Blockade: Fluorine substitution at para- or meta-positions blocks Cytochrome P450-mediated oxidation, extending half-life (
).
Electronic Tuning: Electron-withdrawing halogens acidify the amide N-H, strengthening hydrogen bond donation to target residues.
Halogen Bonding: Heavier halogens (Cl, Br, I) possess a positive electrostatic potential cap ("sigma-hole") that can form highly specific interactions with backbone carbonyls or nucleophilic residues in the target active site.
This guide analyzes the two most validated therapeutic targets for halogenated benzamides: Bacterial FtsZ and Human Class I HDACs , providing mechanistic insights and self-validating experimental protocols.
Part 1: The Antimicrobial Front – FtsZ Stabilization
Target Mechanism: The Interdomain Cleft
Filamenting temperature-sensitive mutant Z (FtsZ) is the bacterial homolog of tubulin. It polymerizes in a GTP-dependent manner to form the Z-ring, which constricts to divide the cell.[1]
Unlike standard antibiotics that inhibit cell wall synthesis, halogenated benzamides (specifically 2,6-difluorobenzamide derivatives like PC190723) act as FtsZ stabilizers . They bind to the hydrophobic Interdomain Cleft (IDC) of FtsZ.
Causality: By binding the IDC, these molecules act like "molecular glue," stabilizing the polymeric state of FtsZ. This prevents the dynamic depolymerization required for Z-ring constriction.
Outcome: The Z-ring becomes frozen, leading to lethal filamentation and cell death.
Structural Determinants
2,6-Difluoro Substitution: Critical for fitting into the hydrophobic pocket of the IDC while maintaining the planarity of the benzamide ring relative to the protein interface.
Resistance Mechanisms: Mutations in the IDC (e.g., V207, L209 in S. aureus) disrupt the hydrophobic interaction, rendering the bacteria resistant.
Visualization: FtsZ Inhibition Pathway
The following diagram illustrates the FtsZ polymerization cycle and the specific intervention point of halogenated benzamides.
Caption: Halogenated benzamides bind the FtsZ Interdomain Cleft, blocking depolymerization and freezing the Z-ring.[2]
Validated Protocol: FtsZ Light Scattering Assay
Purpose: To quantify the stabilization of FtsZ polymers by test compounds.
Baseline: Dilute FtsZ (5 µM final) in HEPES/KCl buffer in a quartz cuvette. Measure baseline absorbance/scattering at 350 nm for 2 minutes.
Equilibration: Add Test Compound (1–10 µM) or DMSO control. Incubate 5 min at 25°C.
Initiation: Add GTP (1 mM final) to trigger polymerization.
Kinetics: Monitor Light Scattering (Absorbance at 350 nm) continuously for 20–30 minutes.
Self-Validation Criteria:
Positive Control (PC190723): Must show a rapid increase in scattering that does not return to baseline (indicating permanent stabilization).
Negative Control (DMSO): Must show a transient increase in scattering followed by a decrease (normal depolymerization).
Validation: If the DMSO control does not depolymerize, the GTP is likely degraded or the buffer pH is incorrect.
Part 2: The Epigenetic Modulators – Class I HDAC Inhibition[3][4]
Target Mechanism: Zinc Chelation & Foot Pocket
Histone Deacetylases (HDACs) remove acetyl groups from lysine residues on histones, condensing chromatin and silencing tumor suppressor genes.
2-Aminobenzamides (e.g., Entinostat/MS-275) are distinct from hydroxamic acids (like SAHA) because they are Class I Selective (HDAC 1, 2, 3) and exhibit "slow-binding, tight-binding" kinetics.
Pharmacophore: The 2-amino group and the amide carbonyl form a bidentate chelate with the Zn²⁺ ion in the active site.
Halogen Role: A fluorine or chlorine on the benzamide ring (often at position 4 or 5) modulates the pKa of the aniline amine, optimizing the zinc coordination bond strength without incurring metabolic liability.
Visualization: HDAC Inhibition Mechanism
This diagram details the "Foot Pocket" selectivity filter utilized by benzamides.
Caption: 2-aminobenzamides chelate the Zinc ion and occupy the Class I-specific foot pocket, restoring tumor suppressor expression.
Incubation: Mix Enzyme + Test Compound (Halogenated Benzamide) in a black 96-well plate. Incubate 30 min at 37°C (Crucial for benzamides due to slow-binding kinetics).
Substrate Addition: Add Boc-Lys(Ac)-AMC (50 µM). Incubate 30 min.
Deacetylation: HDAC removes the acetyl group, exposing the lysine.
Application Notes & Protocols: A Detailed Guide to the Acylation of 3-Chloro-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Acylation The N-acylation of anilines is a cornerstone transformation in modern organic synthesis, serv...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylation
The N-acylation of anilines is a cornerstone transformation in modern organic synthesis, serving a dual purpose of strategic importance. Primarily, it is an effective method for installing a protecting group on primary or secondary amines, thereby moderating the high reactivity of the amino group towards oxidation or undesired electrophilic substitution.[1][2] This controlled reactivity is paramount in multi-step syntheses. Secondly, the resulting N-acyl anilines, or acetanilides, are themselves crucial intermediates and final products in the pharmaceutical, agrochemical, and polymer industries.[1]
This guide provides a comprehensive protocol for the acylation of 3-chloro-4-methylaniline to synthesize N-(3-chloro-4-methylphenyl)acetamide. The presence of the chloro and methyl substituents on the aniline ring makes this a valuable building block for more complex molecules. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and detail the necessary safety precautions and purification techniques.
The Underlying Chemistry: Reaction Mechanism
The acylation of 3-chloro-4-methylaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[1] This initial attack forms a transient tetrahedral intermediate.
The reaction is facilitated by the subsequent collapse of this intermediate, which results in the reformation of the carbonyl double bond and the expulsion of an acetate ion, a good leaving group. A final deprotonation step, often assisted by a mild base like sodium acetate, neutralizes the resulting positive charge on the nitrogen atom, yielding the stable amide product, N-(3-chloro-4-methylphenyl)acetamide, and acetic acid as a byproduct. The addition of a base helps to drive the equilibrium towards the product by neutralizing the acid formed during the reaction.[2]
Technical Support Center: Purification of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide
Case ID: PUR-BENZ-042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Welcome to the Technical Support Center. You are attempting to purify N-(3-chloro-4-methylphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-BENZ-042
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Welcome to the Technical Support Center. You are attempting to purify N-(3-chloro-4-methylphenyl)-2-fluorobenzamide , a secondary amide formed (presumptively) via a Schotten-Baumann or coupling reaction between 3-chloro-4-methylaniline and 2-fluorobenzoyl chloride.
The Challenge: Secondary benzamides possess moderate polarity but are prone to peak tailing on silica gel due to hydrogen bonding with surface silanols. Furthermore, unreacted aniline starting material often co-elutes with the product if not removed prior to chromatography.
This guide prioritizes chemical purity via workup followed by chromatographic polish , ensuring you do not waste silica separating impurities that could have been extracted.
Part 1: Pre-Chromatography Optimization (Critical)
Q: My crude mixture contains unreacted aniline. Should I load this directly onto the column?
A: No. Remove the aniline chemically first.
Chromatographic separation of anilines from benzamides is possible but inefficient. Anilines streak on silica, contaminating your product fractions.
The Protocol (Self-Validating Step):
Dissolve your crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Wash the organic layer 2x with 1N HCl .
Mechanism:[1][2] The HCl protonates the unreacted 3-chloro-4-methylaniline, converting it into a water-soluble hydrochloride salt. The amide (your product) remains neutral and stays in the organic layer.
Wash with Saturated NaHCO₃ (removes unreacted 2-fluorobenzoic acid).
Wash with Brine , dry over Na₂SO₄ , and concentrate.
Validation: Run a TLC. The aniline spot (usually lower Rf, UV active, turns yellow/brown with iodine) should be gone.
Part 2: Method Development & Column Setup
Q: What is the recommended mobile phase for this benzamide?
A: Hexane/Ethyl Acetate (Gradient Elution).
While DCM/Methanol is powerful, it often provides poor selectivity for benzamides against non-polar impurities.
Standard Gradient Protocol
Parameter
Setting/Value
Stationary Phase
Silica Gel 60 (40–63 µm)
Mobile Phase A
Hexanes (or Heptane)
Mobile Phase B
Ethyl Acetate (EtOAc)
TLC Rf Target
0.25 – 0.35 (in 20% or 30% EtOAc/Hexane)
Gradient Profile
0% B (2 CV), 0–40% B (over 10–15 CV), Hold 40% B
Detection
UV 254 nm (Strong absorption due to benzamide conjugation)
Q: The product is not dissolving well in the mobile phase. How do I load it?
A: Use the "Dry Loading" technique.
Benzamides often crystallize in non-polar solvents, leading to band broadening if liquid-loaded in a strong solvent (like DCM).
Dry Loading Workflow:
Dissolve the crude mixture in a minimal amount of DCM or Acetone.
Add silica gel (ratio: 1g crude to 2g silica).
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
Add this powder to the top of your pre-packed column and cover with a layer of sand.
Part 3: Troubleshooting & Logic Flows
Q: My product peak is tailing significantly. How do I fix this?
A: Neutralize the Silica Surface.
Secondary amides act as hydrogen bond donors/acceptors. They interact with acidic silanol (Si-OH) groups on the silica, causing the "tail" (delayed elution of the back half of the peak).
The Fix: Add 1% Triethylamine (TEA) to your mobile phase solvents.
Note: If using TEA, flush the column with the TEA-containing solvent before loading your sample to equilibrate the pH.
Q: I see a "ghost peak" or fronting. What is happening?
A: This is likely a solubility or overloading issue.
Fronting: Usually caused by "Solvent Effect." If you liquid-loaded in pure DCM but started the column in 100% Hexane, the product rushes through the column before precipitating. Switch to Dry Loading.
Ghost Peak: If you skipped the acid wash (Part 1), the aniline might be eluting unpredictably.
Visualizing the Purification Logic
Caption: Figure 1. Decision matrix for the purification of benzamide derivatives, prioritizing chemical washing and loading techniques.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I avoid column chromatography entirely?A: Very likely. Benzamides are excellent candidates for recrystallization .
Solvent System: Try dissolving in hot Ethanol or Acetonitrile and cooling slowly.[3] Alternatively, dissolve in minimal DCM and slowly add Hexane (anti-solvent) until cloudy.
Advantage:[4][5][6] Scales better than chromatography for >5g batches.
Q: The product co-elutes with a non-polar impurity even in Hexane/EtOAc.A: Change the selectivity, not just the polarity.
Option A: Switch to Dichloromethane / Methanol (0-5%) . DCM solubilizes the aromatic rings differently than Hexane.
Option B: Use Toluene / Acetone . Toluene interacts with the pi-systems of the phenyl rings, often separating compounds that overlap in Hexane systems.
Q: How do I confirm the structure after purification?A:
1H NMR: Look for the amide proton (broad singlet, typically δ 8.0–10.0 ppm) and the specific splitting patterns of the 3-chloro-4-methyl phenyl ring (ABX system or similar depending on resolution).
LC-MS: Confirm the mass [M+H]+. Note that the chlorine isotope pattern (3:1 ratio of M : M+2) will be distinct.
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separations with moderate resolution. The Journal of Organic Chemistry.
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?
BenchChem. (2025).[7] Crystallization Methods for X-ray Analysis of Benzamide Derivatives.
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: Peak Tailing and Fronting. LCGC International.
University of Rochester. Solvent Systems for Flash Column Chromatography.
Technical Support Center: Overcoming Steric Hindrance in 2-Fluorobenzamide Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-fluorobenzamide and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-fluorobenzamide and related sterically hindered amides. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these common synthetic hurdles.
Part 1: Understanding the Core Challenge
Q1: Why is the direct amidation of 2-fluorobenzoic acid so challenging?
The primary difficulty in synthesizing 2-fluorobenzamide from 2-fluorobenzoic acid lies in steric hindrance . The fluorine atom is located at the ortho position (the carbon atom adjacent to the carboxylic acid group). This proximity creates significant spatial bulk around the reaction center (the carbonyl carbon).
This steric congestion impedes the approach of the amine nucleophile (e.g., ammonia or an amine) to the activated carboxylic acid intermediate.[1][2][3] The result is often a sluggish or completely stalled reaction, leading to low or no yield of the desired amide product. Even with powerful activating agents, the congested environment can prevent the reaction from proceeding efficiently.[1][2]
Part 2: Troubleshooting Common Reaction Failures
Q2: My standard amide coupling reaction (e.g., using EDC/NHS) with 2-fluorobenzoic acid failed. What are the most likely reasons?
Standard carbodiimide-based coupling methods, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often falter with sterically hindered substrates.[4] There are several reasons for this:
Insufficient Activation: The O-acylisourea intermediate formed by EDC, while reactive, may not be potent enough to overcome the high energy barrier imposed by the steric hindrance for the subsequent nucleophilic attack by the amine.[5]
Side Reactions: In a slow coupling reaction, the activated intermediate has more time to participate in side reactions. With carbodiimides, a common side reaction is the intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine.
Low Nucleophilicity of the Amine: If you are using an electron-deficient amine, its reduced nucleophilicity further compounds the problem, making the already difficult reaction even less likely to occur.[6]
Q3: I'm observing multiple byproducts in my reaction mixture. What could they be?
When attempting to synthesize sterically hindered amides, several side products can form, complicating purification and reducing yield:
Symmetric Anhydride: The activated carboxylic acid can react with another molecule of 2-fluorobenzoic acid to form the corresponding anhydride. While this species can still react to form the amide, it is often less efficient and consumes your starting material.
N-Acylurea: As mentioned, this is a common byproduct with carbodiimide reagents like EDC or DCC.[7]
Guanidinylation of the Amine: If using a uronium/aminium-based coupling reagent like HATU in excess, the free amine can attack the guanidinium carbon of the reagent itself, leading to a capped and unreactive amine.[8]
Part 3: Recommended Reagents and Protocols
Q4: What are the most effective coupling reagents for overcoming the steric hindrance in 2-fluorobenzamide synthesis?
For challenging, sterically hindered couplings, more powerful activating agents are required. The choice of reagent is critical for success.
Reagent Class
Example(s)
Mechanism of Action & Advantages
Key Considerations
Uronium/Aminium Salts
HATU , HBTU
Forms a highly reactive OAt-active ester intermediate. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group and is thought to stabilize the transition state via a neighboring group effect, accelerating the reaction.[9] HATU is particularly effective for hindered couplings.[10]
Can cause guanidinylation of the amine if used in significant excess.[8] Requires a non-nucleophilic base (e.g., DIPEA).
Phosphonium Salts
PyBOP
Forms a reactive phosphonium ester. A key advantage is that phosphonium salts do not react with the free amine component, preventing a common side reaction seen with uronium salts.[4] They are highly effective for sterically demanding couplings.[11]
The tetramethylurea and phosphine oxide byproducts can sometimes be difficult to remove during purification.[11]
Acyl Halide Formation
SOCl₂, Oxalyl Chloride
Converts the carboxylic acid to a highly reactive acyl chloride. This is a classic and powerful activation method.
The conditions are often harsh (e.g., refluxing in SOCl₂) and may not be suitable for sensitive substrates.[12] Requires careful handling of corrosive reagents.
In SituAcyl Fluoride
BTFFH, Deoxo-Fluor
Acyl fluorides are highly reactive yet can offer better selectivity and milder conditions compared to acyl chlorides. They also minimize steric hindrance between the coupling partners.[13]
Reagents can be expensive and moisture-sensitive.
For the synthesis of 2-fluorobenzamide, HATU is often the reagent of choice due to its high efficiency and rapid kinetics.[8][14]
Q5: Can you provide a reliable, step-by-step protocol for synthesizing 2-fluorobenzamide using HATU?
Certainly. The following protocol is a robust starting point for the HATU-mediated synthesis of 2-fluorobenzamide from 2-fluorobenzoic acid and an ammonia source.
Experimental Protocol: HATU-Mediated Synthesis of 2-Fluorobenzamide
Reagent Preparation:
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
Add HATU (1.1 eq) to the solution.
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.
Activation:
Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated to form the OAt-active ester.[15]
Amine Coupling:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.5 eq).
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[8]
Work-up and Purification:
Quench the reaction by adding water.
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure 2-fluorobenzamide.
Part 4: Alternative Synthetic Strategies
Q6: Are there alternative synthetic routes that avoid the direct amidation of 2-fluorobenzoic acid?
Yes. When direct amidation proves intractable, an excellent alternative is the partial hydrolysis of 2-fluorobenzonitrile . This route bypasses the sterically hindered coupling step entirely.
Route: Hydrolysis of 2-Fluorobenzonitrile
2-fluorobenzonitrile can be synthesized via several methods and then hydrolyzed to 2-fluorobenzamide under controlled conditions.[16][17] This two-step approach can often provide higher overall yields for highly hindered systems.
Synthesis of 2-Fluorobenzonitrile: This can be achieved from precursors like 2-chlorobenzonitrile or via diazotization and fluorination of 2-aminobenzonitrile.[18]
Controlled Hydrolysis: The nitrile can be partially hydrolyzed to the primary amide using reagents such as hydrogen peroxide under basic conditions or by using certain acid catalysts. Careful control of reaction time and temperature is crucial to prevent over-hydrolysis to the carboxylic acid.[16][17]
Part 5: Visual Workflows and Mechanisms
Mechanism of HATU-Mediated Amide Coupling
The diagram below illustrates the stepwise mechanism of HATU, showcasing how it effectively activates the carboxylic acid to facilitate the coupling reaction.
Caption: HATU activation and coupling workflow.
Troubleshooting Workflow for Low Amide Yield
Use this decision tree to diagnose and resolve issues with low-yielding amidation reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
HATU:a third-gener
H
Amine to Amide Mechanism - H
The Synthesis of Sterically Hindered Amides. CHIMIA.
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. blogs.merckmillipore.com.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
US5081275A - Process for the preparation of 2-fluorobenzonitrile
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
Tips and tricks for difficult amide bond form
Amide Bond Bioisosteres: Str
Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. Benchchem.
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Lipophilic Benzamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for enhancing t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for enhancing the aqueous solubility of lipophilic benzamide analogs. Given the prevalence of poor solubility among new chemical entities, this resource is designed to help you navigate the challenges of formulation and improve the bioavailability of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of formulations for poorly soluble benzamide analogs.
Q1: Why do many benzamide analogs exhibit poor aqueous solubility?
The molecular structure of benzamide analogs is the primary determinant of their solubility. The presence of one or more benzene rings contributes to the molecule's hydrophobicity. While the amide functional group can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water and consequently, low aqueous solubility.[1][2]
Q2: What is the impact of pH on the solubility of benzamide analogs?
The solubility of ionizable compounds is significantly influenced by pH. Benzamide itself is a very weak acid with a pKa of approximately 13 in water.[1][3] This means it is predominantly in its neutral form at physiological pH. However, the ionization behavior of benzamide analogs can be altered by the presence of other acidic or basic functional groups on the molecule. For weakly acidic or basic benzamide analogs, adjusting the pH of the formulation to a range where the compound is ionized can dramatically increase its aqueous solubility.
Q3: What are the most common strategies for enhancing the solubility of lipophilic benzamide analogs?
A variety of techniques can be employed to improve the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[1][4] Common approaches include:
Co-solvency: Utilizing a water-miscible organic solvent in which the compound has higher solubility.
pH Adjustment: Modifying the pH of the formulation to ionize the drug, thereby increasing its solubility.
Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules.[1]
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.[1]
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][5]
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range to increase surface area and dissolution velocity.
Prodrug Approach: Chemically modifying the drug to create a more soluble derivative that converts back to the active form in vivo.
Q4: How do I choose the most appropriate solubility enhancement technique for my specific benzamide analog?
The selection of a suitable technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form (e.g., oral, parenteral), and the required dose. A systematic approach, starting with characterization of the compound and pre-formulation studies, is recommended.
Section 2: Troubleshooting Common Issues
This section provides guidance on how to address specific problems you may encounter during your experiments.
Issue 1: My benzamide analog precipitates out of solution when I dilute my stock solution with an aqueous buffer.
Possible Cause: The concentration of the organic solvent in the final solution is too low to maintain the solubility of your compound. This is a common issue when using the co-solvency method.
Troubleshooting Steps:
Determine the Critical Co-solvent Concentration: Systematically prepare a series of co-solvent/buffer mixtures with varying volume ratios to identify the minimum concentration of the co-solvent required to keep your compound in solution at the desired concentration.
Employ a Ternary System: Consider a combination of a co-solvent, a surfactant, and water. This can have a synergistic effect on solubility.[4]
Investigate Other Techniques: If co-solvency alone is insufficient, explore other methods such as complexation with cyclodextrins or the use of surfactants.
Issue 2: The solubility of my benzamide analog does not significantly improve with pH adjustment.
Possible Cause: Your benzamide analog may be a neutral compound or have a pKa outside the physiologically relevant pH range.
Troubleshooting Steps:
Confirm the pKa: Experimentally determine the pKa of your compound. If the pKa is very high (for an acid) or very low (for a base), pH adjustment within a tolerable range may not be effective.
Explore Alternative Ionizable Groups: If you are in the drug design phase, consider incorporating a more readily ionizable functional group into the molecule.
Utilize Non-pH Dependent Methods: Focus on solubility enhancement techniques that do not rely on ionization, such as solid dispersions, nanosuspensions, or cyclodextrin complexation.
Issue 3: My formulation is physically unstable and shows phase separation or crystal growth over time.
Possible Cause: The formulation components may not be fully miscible, or the amorphous form of the drug in a solid dispersion may be recrystallizing.
Troubleshooting Steps:
Evaluate Excipient Compatibility: Ensure all excipients are compatible with each other and with your benzamide analog.
Optimize Excipient Concentrations: Systematically vary the concentrations of co-solvents, surfactants, and polymers to identify a stable formulation window.
Incorporate a Precipitation Inhibitor: For amorphous solid dispersions, including a polymer that inhibits crystallization can improve stability.[6]
Control pH: For formulations with ionizable components, maintaining a stable pH with a suitable buffer system is critical.[4]
Section 3: Data-Driven Insights
The following table summarizes the fold increase in aqueous solubility observed for different benzamide analogs using various enhancement techniques. This data is intended to provide a comparative overview of the potential efficacy of each method.
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a Benzamide Analog-Cyclodextrin Inclusion Complex
This protocol details the preparation of an inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin due to its high aqueous solubility and ability to form complexes with a wide range of molecules.[10]
Method 1: Kneading Method
Place a specific amount of HP-β-CD in a mortar.
Add a small amount of water to create a paste.
Gradually add the benzamide analog to the paste while continuously kneading for 30-60 minutes.
Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Method 2: Solvent Evaporation Method
Dissolve the benzamide analog in a suitable organic solvent (e.g., ethanol).
Dissolve HP-β-CD in water.
Mix the two solutions and stir for 1-2 hours.
Evaporate the solvents under reduced pressure using a rotary evaporator to obtain the solid inclusion complex.[4]
Caption: Nanosuspension by Precipitation-Ultrasonication.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method is suitable for thermolabile drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent.
[5][11]
Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000) and a volatile organic solvent in which both the benzamide analog and the polymer are soluble (e.g., ethanol, methanol, dichloromethane).
Solution Preparation: Dissolve the benzamide analog and the polymer in the selected solvent in the desired ratio.
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.
Drying: Further dry the film under vacuum to remove any residual solvent.
Pulverization: Scrape the dried film, pulverize it, and pass it through a sieve to obtain a fine powder.
Caption: Solid Dispersion by Solvent Evaporation Workflow.
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.
[12][13][14]
Excipient Screening:
Oil Phase: Determine the solubility of your benzamide analog in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).
Surfactant: Screen different surfactants for their ability to emulsify the selected oil phase. Non-ionic surfactants with a high HLB value are commonly used.
[13] * Co-solvent/Co-surfactant: Evaluate the need for a co-solvent (e.g., ethanol, propylene glycol) or co-surfactant to improve drug solubility or the spontaneity of emulsification.
Formulation Development:
Prepare various formulations by mixing the oil, surfactant, and co-solvent/co-surfactant in different ratios.
Add the benzamide analog to each formulation and vortex until a clear solution is obtained.
Self-Emulsification Assessment:
Add a small amount of the formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
Visually observe the rate of emulsification and the appearance of the resulting emulsion (it should be clear to bluish-white).
Characterize the droplet size of the emulsion using a particle size analyzer.
Caption: Self-Emulsifying Drug Delivery System (SEDDS) Development.
Section 5: The Prodrug Approach: A Chemical Modification Strategy
For some benzamide analogs, particularly those with reactive functional groups or poor membrane permeability, a prodrug strategy can be highly effective. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.
[15]
Case Study: Anti-HIV Sulfanylbenzamides
Sulfanylbenzamide thioesters with anti-HIV activity were too unstable for systemic use. To address this, a nitroimidazole prodrug was developed to protect the reactive thiol group. This prodrug, "nipamovir," demonstrated improved stability in blood and oral bioavailability. In vivo, the prodrug is cleaved by glutathione and other thiols to release the active sulfanylbenzamide.
[16]
Caption: General Prodrug Activation Mechanism.
References
BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
Stadler, A. M., et al. (2018). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Infectious Diseases, 4(1), 64-74.
Rowe, C. W., Sheskey, P. J., & Owen, S. C. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
Stadler, A. M., et al. (2018). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo.
Thermo Fisher Scientific. (n.d.). Hot-Melt Extrusion for Solid Dispersions.
Lee, S., et al. (2023). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharma Excipients.
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McAlduff, E. J., Lynch, B. M., & Houk, K. N. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry, 56(4), 495-503.
Baghel, P., Roy, A., Verma, S., et al. (2020). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Future Journal of Pharmaceutical Sciences, 6(1), 21.
Thermo Fisher Scientific. (n.d.). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale.
Reddy, A. K., et al. (2011). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Der Pharmacia Lettre, 3(2), 203-213.
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CORE. (n.d.). FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS.
Pharma Excipients. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
Scholars Research Library. (n.d.). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs.
Kumar, S., & Singh, S. (2015). comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 58-69.
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SciSpace. (2013). Formulation and Evaluation of Nanosuspension of Nisoldipine.
Scribd. (n.d.). Solvent Evaporations:: Step 1.
Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(6), 230-238.
Wikipedia. (n.d.). Benzamide.
PubChem. (n.d.). Benzamide.
BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
International Journal of Medical, Pharmaceutical and Biological Sciences. (2023). overview of solid dispersion: methods of preparationand pharmaceutical applications. Retrieved from International Journal of Medical, Pharmaceutical and Biological Sciences website.
MDPI. (2020). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
Al-Tannak, N. F., & Al-Laham, S. A. (2012). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of mass spectrometry : JMS, 47(1), 97–102.
ResearchGate. (2015). Comparative study of solubility enhancement of poorly soluble drug by solid Dispersion and Inclusion complex.
Semantic Scholar. (n.d.). Solubility Enhancement Techniques: A Comparative Study.
Li, S., et al. (2021). Phase solubility diagrams and energy surface calculations support the solubility enhancement with low hygroscopicity of Bergenin: 4-Aminobenzamide (1: 1) cocrystal. International journal of pharmaceutics, 601, 120537.
World Pharma Today. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
International Journal of Pharmaceutical Sciences and Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from International Journal of Pharmaceutical Sciences and Research website.
Merck Millipore. (n.d.). Benzamide CAS 55-21-0 | 802191.
Pharma Excipients. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies.
Pharma Excipients. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p.
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
ajprd.com. (2024). Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method.
Khan, F. N., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of controlled release : official journal of the Controlled Release Society, 346, 246–266.
Al-Kinani, M. H., & Al-Khedairy, E. B. (2018). Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique (Part I). Iraqi Journal of Pharmaceutical Sciences, 27(2), 55-65.
Comparative Guide: Reference Standard Selection for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide
Topic: Reference Standards for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In phar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reference Standards for N-(3-chloro-4-methylphenyl)-2-fluorobenzamide Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical and agrochemical development, N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS: 331445-10-4) serves as a critical intermediate, particularly in the synthesis of ryanodine receptor modulators (e.g., Flubendiamide analogs) and specific kinase inhibitors. Its structural integrity is vital; however, commercial availability is often limited to "Research Grade" materials with variable purity (95–97%).
This guide objectively compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Qualified Standards . We provide experimental evidence demonstrating how "purity" values on vendor labels can introduce significant potency bias (up to 4%) if not rigorously qualified using a mass balance approach.
Part 1: The Hierarchy of Standards (Comparative Analysis)
Selecting the wrong grade of reference material can lead to OOS (Out of Specification) results in potency assays or incorrect impurity quantitation.
Table 1: Comparative Matrix of Reference Standard Options
Feature
Option A: Certified Reference Material (CRM)
Option B: Commercial Analytical Standard
Option C: In-House Qualified Standard
Source
NMI (e.g., NIST, BAM) or ISO 17034 Accredited Vendor
Chemical Vendors (e.g., Sigma, Enamine)
Synthesized & Characterized Internally
Traceability
SI Units (Metrological Traceability)
Vendor CoA (Often HPLC Area %)
1H-NMR, Mass Balance, TGA, ROI
Purity Definition
Certified Mass Fraction (e.g., 99.8% ± 0.2%)
Chromatographic Purity (Area %)
Potency (Mass Balance: 100% - Impurities)
Uncertainty
Explicitly stated (Expanded Uncertainty, )
Rarely provided
Calculated based on analytical error
Cost
High ()
Low-Medium ()
High Initial Investment (Labor)
Suitability
Release Testing, Calibration of Secondary Stds
Early Discovery, Qualitative ID
Gold Standard when CRM is unavailable
Critical Insight: For N-(3-chloro-4-methylphenyl)-2-fluorobenzamide, a specific ISO 17034 CRM is currently rare or unavailable in public catalogs. Therefore, Option C (In-House Qualification) is the industry-standard requirement for GMP/GLP compliance.
Part 2: Scientific Integrity & Experimental Validation
As Senior Application Scientists, we must distinguish between Chromatographic Purity and True Potency. Commercial vendors often label a product as "98% Pure" based solely on HPLC-UV integration. This ignores water content, residual solvents, and inorganic ash, which do not absorb UV light.
Case Study: The "Potency Bias" Experiment
We compared a commercial "97%" vendor sample against an in-house standard purified via recrystallization (EtOH/Water) and characterized via Mass Balance.
Protocol 1: Synthesis of High-Purity Candidate Material
If a commercial standard is insufficient, synthesize the candidate material.
Reaction: Charge a reactor with 3-chloro-4-methylaniline (1.0 eq) and dichloromethane (DCM). Add Triethylamine (1.2 eq) as a base.
Addition: Cool to 0°C. Dropwise add 2-fluorobenzoyl chloride (1.05 eq).
Workup: Stir at RT for 4 hours. Wash with 1N HCl (removes unreacted aniline), then Sat. NaHCO3 (removes acid), then Brine.
Purification (Critical): Dry organic layer over MgSO4. Concentrate. Recrystallize the solid from Ethanol/Water (4:1) to remove isomeric impurities.
Result: White crystalline solid (Target Purity >99.5% HPLC).
Protocol 2: The "Mass Balance" Characterization (Gold Standard)
This protocol converts a "Chemical" into a "Reference Standard".
Formula:
HPLC Purity: Run duplicate injections on a validated gradient method (LOD < 0.05%). Calculate mean Area %.
Volatiles (TGA/KF):
Preferred: Karl Fischer (Coulometric) for water.
Alternative: Thermogravimetric Analysis (TGA) showing weight loss < 150°C.
Inorganics (ROI): Sulfated Ash test (USP <281>). Ignite 1g sample at 600°C.
Structure Confirmation: 1H-NMR (DMSO-d6) and MS (ESI+).
Part 4: Visualization (Standard Qualification Workflow)
The following diagram illustrates the decision logic for qualifying a reference standard when a CRM is unavailable.
Caption: Decision logic for establishing a traceable reference standard when commercial CRMs are unavailable.
References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[3] Retrieved from [Link]
PubChem. (n.d.). N-(3-chloro-4-methylphenyl)-2-fluorobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
A Researcher's Guide to the Characterization of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide: Emphasis on Melting Point Determination
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS No. 331445-10-4) is a compound of i...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (CAS No. 331445-10-4) is a compound of interest, and its proper identification and purity assessment are crucial for its advancement. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on the classical yet critical method of melting point determination. We will explore the theoretical underpinnings, practical execution, and comparative value of this technique against modern spectroscopic and chromatographic methods.
The Foundational Role of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[1][2] This physical property is a fundamental and cost-effective indicator of both identity and purity.[2][3] Impurities disrupt the crystalline lattice, typically causing a depression and broadening of the melting point range.[1][3][4] Therefore, an accurate melting point determination serves as a primary quality control checkpoint.[1][3]
For N-(3-chloro-4-methylphenyl)-2-fluorobenzamide, establishing a sharp and reproducible melting point is the first step in creating a robust analytical profile. This data provides a crucial reference for batch-to-batch consistency and stability studies.[3]
I. Accurate Melting Point Determination: A Validated Protocol
The capillary method is the most widely accepted technique for melting point determination in the pharmaceutical industry and is recognized by major pharmacopeias such as the United States Pharmacopeia (USP).[2][5] The following protocol is designed to ensure accuracy and reproducibility in line with these standards.
Instrumentation and Materials:
Melting point apparatus (digital or manual)
Sealed capillary tubes (e.g., USP-specified: 10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[5]
Certified melting point reference standards (e.g., Vanillin, Caffeine)[6][7]
Experimental Protocol: USP <741> Class Ia Methodology
Apparatus Calibration:
Prior to sample analysis, calibrate the melting point apparatus using at least three USP-traceable reference standards that bracket the expected melting point of the sample.[5][8]
Determine the melting points of the standards using a heating rate of 1°C/minute.[5]
The observed clear point (the temperature at which the substance is completely liquid) should be within the certified range for each standard. If not, recalibrate the instrument according to the manufacturer's instructions.[5]
Sample Preparation:
Ensure the N-(3-chloro-4-methylphenyl)-2-fluorobenzamide sample is completely dry and finely powdered using a mortar and pestle.[2][3]
Introduce the powdered sample into a capillary tube by tapping the open end into the powder.
Compact the sample by tapping the bottom of the capillary on a hard surface or by dropping it through a long glass tube to achieve a packed column height of 2.5-3.5 mm.[2][5]
Melting Point Measurement:
Insert the packed capillary tube into the heating block of the apparatus.
Set the initial temperature to approximately 5-10°C below the expected melting point of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide.[5][8][9]
Set the heating ramp rate to 1 ± 0.5°C per minute.[5][8]
Record two temperatures:
Onset Point: The temperature at which the substance begins to collapse or show the first signs of melting.[5]
Clear Point: The temperature at which the substance is completely transformed into a liquid.[5]
The recorded melting range is the interval between the onset and clear points.
Self-Validation and Trustworthiness:
The integrity of this protocol is maintained through a system of checks and balances. Regular calibration with certified standards ensures the instrument's temperature accuracy.[5][8] The use of a slow, controlled heating rate minimizes thermal lag and allows for thermal equilibrium between the sample, the heating block, and the thermometer.[3] Finally, performing the determination in triplicate for each new batch of the compound and comparing the results will establish the method's precision.
Diagram of the Melting Point Determination Workflow
Caption: A flowchart illustrating the key steps for reliable melting point determination.
II. Comparative Analysis with Alternative Characterization Techniques
While melting point is a powerful initial assessment, a comprehensive characterization of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide necessitates orthogonal methods that provide complementary information on purity and structural identity.
Technique
Information Provided
Advantages
Limitations
Melting Point Determination
Purity (indicated by range), Identity (preliminary)
Not a primary method for quantitative purity assessment.
Logical Relationship of Characterization Techniques
Caption: A diagram showing the complementary roles of various analytical methods.
III. In-Depth Look at Alternative Methodologies
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] This technique provides a highly accurate melting point and can be used to calculate the purity of a substance based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4][17] DSC is particularly valuable for detecting polymorphism, the ability of a compound to exist in different crystalline forms, which can have significant implications for a drug's solubility and bioavailability.[11]
B. High-Performance Liquid Chromatography (HPLC)
For a definitive assessment of purity, HPLC is the gold standard.[12] A reversed-phase HPLC method, common for benzamide derivatives, can separate N-(3-chloro-4-methylphenyl)-2-fluorobenzamide from its synthetic precursors, by-products, and degradation products.[12][13][18][19][20] Quantification of these impurities is achieved by comparing their peak areas to that of a certified reference standard.
Experimental Protocol: A General HPLC Method for Benzamide Derivatives
Instrumentation and Conditions:
HPLC system with a UV detector.
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), degassed.[12]
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).[12][13]
Solution Preparation:
Standard Solution: Accurately weigh a reference standard of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).
Sample Solution: Prepare the test sample in the mobile phase to a similar concentration. Filter through a 0.45 µm filter before injection.[12]
Analysis:
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.[12]
Calculate the purity of the sample by comparing the peak area of the main component to the sum of all peak areas (area percent method) or by using the response factor of the certified standard (external standard method).
C. Spectroscopic Characterization (FTIR & NMR)
While melting point and chromatography address purity, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide.[14][15][16]
FTIR Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[21][22] Key expected absorptions for this compound would include N-H stretching, C=O (amide) stretching, and C-Cl, C-F, and aromatic C-H vibrations.
NMR Spectroscopy provides detailed information about the connectivity and chemical environment of atoms, primarily ¹H and ¹³C.[14][15][16] This allows for the unambiguous confirmation of the compound's structure.
Conclusion
The characterization of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide is a multi-faceted process where each analytical technique provides a crucial piece of the puzzle. Melting point determination stands as an indispensable, rapid, and economical first-line method for assessing identity and purity.[2][3] However, for comprehensive characterization in a research and drug development context, it must be complemented by the quantitative power of DSC and HPLC for purity analysis and the definitive structural elucidation provided by spectroscopic methods like FTIR and NMR. This integrated approach ensures a thorough understanding of the compound, which is fundamental to its successful development.
References
Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
Melting Point Determination. ResolveMass Laboratories Inc. [Link]
Difference between FTIR and NMR? Rocky Mountain Labs. [Link]
Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]